molecular formula C28H48O B073856 Cholesterol methyl ether CAS No. 1174-92-1

Cholesterol methyl ether

Cat. No.: B073856
CAS No.: 1174-92-1
M. Wt: 400.7 g/mol
InChI Key: RCXPTZJNVLDKKV-PXBBAZSNSA-N
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Description

Cholesterol methyl ether is a derivative of cholesterol, a vital lipid molecule found in animal cell membranes This compound is characterized by the presence of a methyl ether group attached to the cholesterol backbone

Mechanism of Action

Target of Action

Cholesterol methyl ether (CME) is primarily targeted by the bacteria Mycobacterium sp. The bacteria play a crucial role in the biotransformation of CME . The main product of this microbiological transformation is Δ5-dehydroepiandrosterone 3β-methyl ether .

Mode of Action

The interaction of CME with its target, Mycobacterium sp., leads to its biotransformation. This process involves the demethylation of the benzylic methyl ether moiety leading to the metabolite M-1, catalyzed by cytochrome P450 (CYP) 2C8 and CYP3A4 . This transformation is accompanied by the formation of a large amount of fatty acids .

Biochemical Pathways

The biochemical pathway involved in the action of CME is the Kandutsch–Russell pathway . This pathway involves the conversion of cholesterol to cholest-4-en-3-one by extracellular enzymes, allowing cholest-4-en-3-one to penetrate the cell barrier . The steroid C-26 monooxygenases then oxidize the terminal methyl group of cholest-4-en-3-one to form 3-oxo-cholest-4-en-26-oic acid .

Pharmacokinetics

It is known that cme undergoes two main oxidative biotransformation reactions: demethylation of the benzylic methyl ether moiety and stereoselective hydroxylation of one methyl group of the 6-isopropyl substituent . These reactions are catalyzed by CYP2C8 and CYP3A4, respectively .

Result of Action

The result of the action of CME is the formation of Δ5-dehydroepiandrosterone 3β-methyl ether . This compound is the main product of the microbiological transformation of CME by Mycobacterium sp . Additionally, the transformation process is accompanied by the formation of a large amount of fatty acids .

Action Environment

The action of CME is influenced by exogenous factors. For instance, the presence of methyl-β-cyclodextrin in the bacterial growth medium can lead to a change in the ratio of the reaction products and an increase in the yield of Δ4-androstene-3,17-dione . This suggests that the environment in which CME acts can significantly influence its action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholesterol methyl ether can be synthesized through several methods. One common approach involves the methylation of cholesterol using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods: Industrial production of this compound often employs similar methylation techniques but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: Cholesterol methyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products:

Properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48O/c1-19(2)8-7-9-20(3)24-12-13-25-23-11-10-21-18-22(29-6)14-16-27(21,4)26(23)15-17-28(24,25)5/h10,19-20,22-26H,7-9,11-18H2,1-6H3/t20-,22+,23+,24-,25+,26+,27+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXPTZJNVLDKKV-PXBBAZSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00880723
Record name Cholesterol methyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00880723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174-92-1
Record name 3-O-Methylcholesterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001174921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholesterol methyl ether
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95435
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cholesterol methyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00880723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Cholesterol Methyl Ether differ from Cholesterol in its interaction with membranes?

A: this compound, unlike cholesterol, has a methyl group attached to its 3-hydroxyl group. This seemingly minor structural change has significant implications for its interaction with membranes. While cholesterol plays a crucial role in maintaining membrane fluidity and promoting the formation of ordered lipid domains (lipid rafts) [, ], this compound exhibits a reduced ability to participate in these processes. Research suggests that the free hydroxyl group of cholesterol is essential for its strong interaction with phospholipids, particularly those with saturated acyl chains like dipalmitoylphosphatidylcholine (DPPC) []. This interaction is crucial for the tight packing of lipids within rafts, contributing to their stability and detergent resistance []. The methyl group in this compound hinders this interaction, leading to weaker domain formation and reduced stability compared to cholesterol-containing membranes [].

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